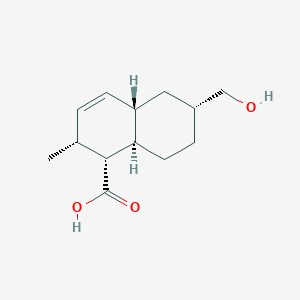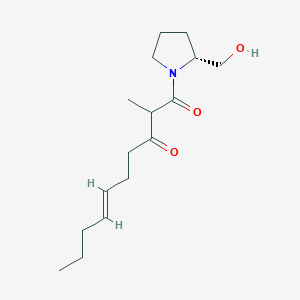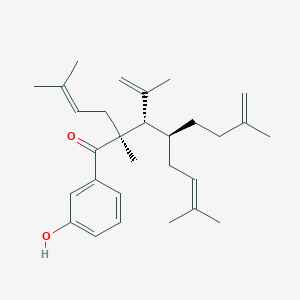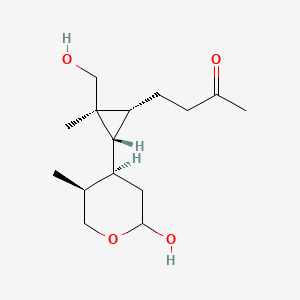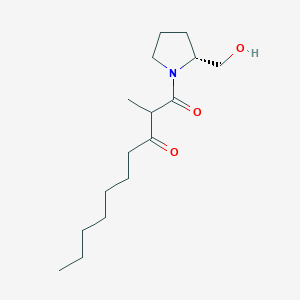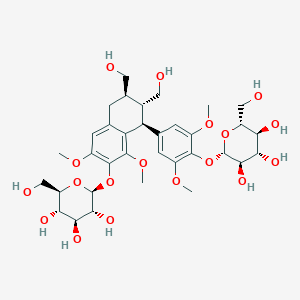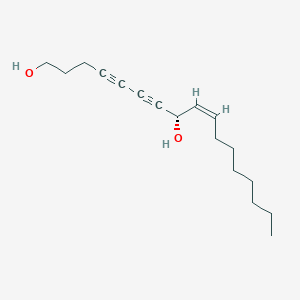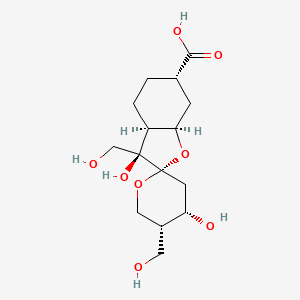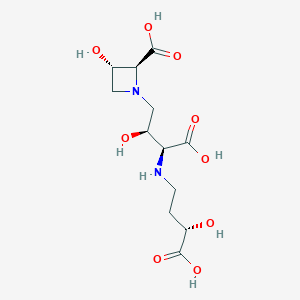
3-Epi-3-hydroxymugineic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-3-hydroxymugineic acid is a tricarboxylic acid. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxymugineate(2-).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Epi-3-hydroxymugineic acid (3-epi-HMA) has been successfully synthesized, contributing significantly to the understanding of phytosiderophores. This synthesis enhances our understanding of the unique properties of these compounds, including 3-epi-HMA (Matsuura, Hamada, & Shioiri, 1994).
Chromatographic Analysis
- Techniques like anion-exchange chromatography have been developed to separate and detect phytosiderophores, including 3-epi-HMA. These methods are instrumental in analyzing these compounds in plants, contributing to a deeper understanding of plant nutrition and metal uptake (Weber, Neumann, Haake, & Römheld, 2001).
Iron Bioavailability
- The bioavailability of iron from a ferric complex of 3-epi-HMA in rats has been studied, highlighting the potential role of 3-epi-HMA in enhancing iron absorption in gramineous plants. This research can contribute to our understanding of iron uptake and metabolism in both plants and animals (Nishizawa, Saitō, Sanada, & Takagi, 1991).
Biosynthetic Pathways in Plants
- Studies have been conducted to elucidate the biosynthetic pathways of 3-epi-HMA in gramineous plants, providing insights into the molecular mechanisms behind its production and its role in plant biology (Ma & Nomoto, 1994).
Binding Properties with Metals
- Research on the binding properties of 3-epi-HMA with metals like aluminum has been conducted. Understanding how 3-epi-HMA interacts with different metals can inform us about its potential applications in metal uptake and detoxification in plants (Yoshimura, Kohdr, Mori, & Hider, 2011).
Separation and Identification Techniques
- Advanced chromatographic and mass spectrometric methods have been developed for the separation and identification of 3-epi-HMA and its metal complexes, which is crucial for understanding its role in plant nutrition and metal transport (Xuan et al., 2006).
Propiedades
Nombre del producto |
3-Epi-3-hydroxymugineic acid |
|---|---|
Fórmula molecular |
C12H20N2O9 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1 |
Clave InChI |
QPIOQLJXMZWNFJ-LJASKYJCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |
SMILES canónico |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



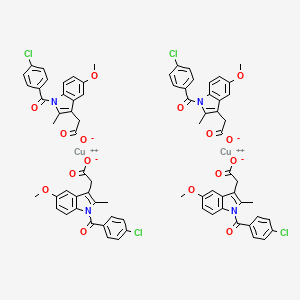

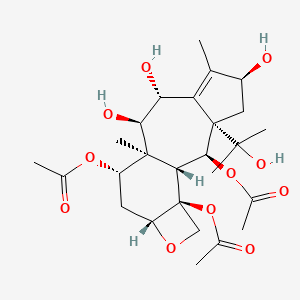
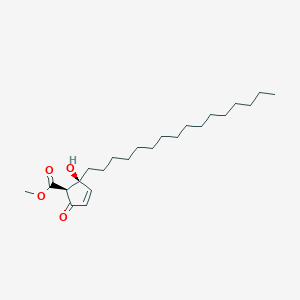
![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
